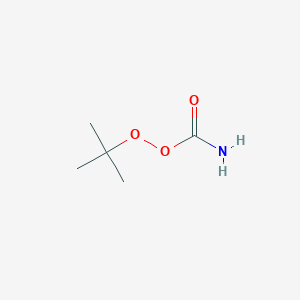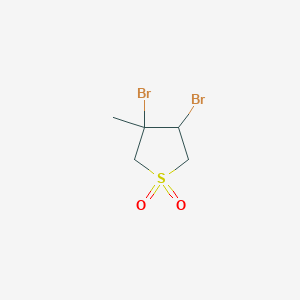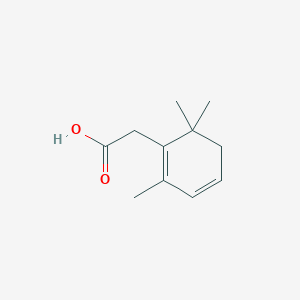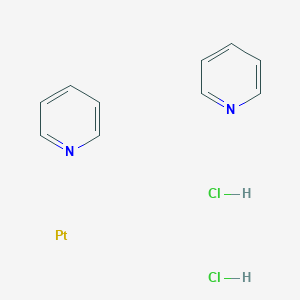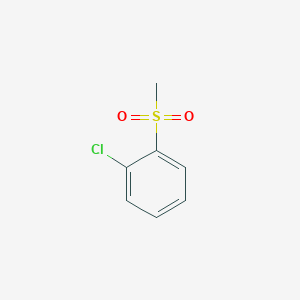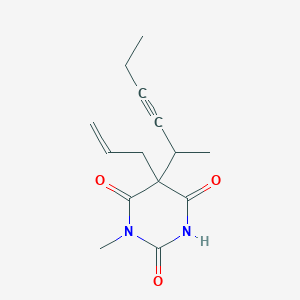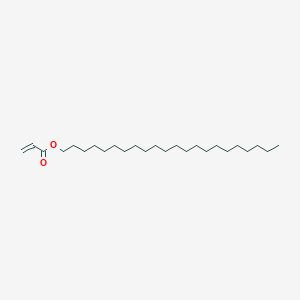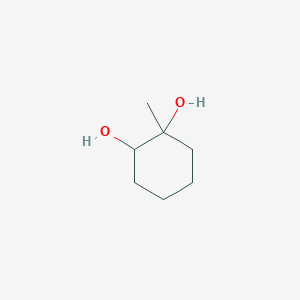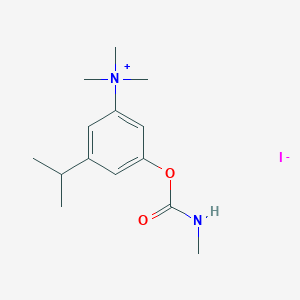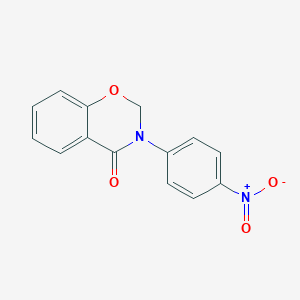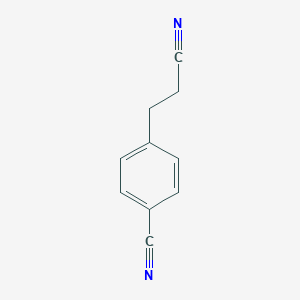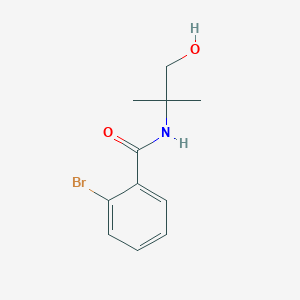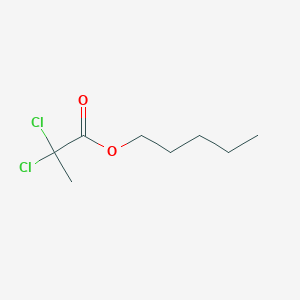
Propanoic acid, 2,2-dichloro-, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dichloro-, pentyl ester, also known as PCIPP, is a chemical compound that belongs to the family of organic compounds called carboxylic acid esters. It is widely used in scientific research as a reagent and intermediate for the synthesis of other organic compounds. PCIPP is an important compound that has several applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2,2-dichloro-, pentyl ester is not well understood. However, it is believed that Propanoic acid, 2,2-dichloro-, pentyl ester acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in several physiological processes, including muscle contraction, memory, and learning. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxic effects.
Biochemische Und Physiologische Effekte
Propanoic acid, 2,2-dichloro-, pentyl ester has several biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase, which can lead to overstimulation of the nervous system and cause toxic effects. Propanoic acid, 2,2-dichloro-, pentyl ester has also been shown to have anticonvulsant and analgesic effects in animal models. It has been suggested that Propanoic acid, 2,2-dichloro-, pentyl ester may have potential therapeutic applications in the treatment of epilepsy and pain.
Vorteile Und Einschränkungen Für Laborexperimente
Propanoic acid, 2,2-dichloro-, pentyl ester is a useful reagent and intermediate for the synthesis of other organic compounds. It is relatively easy to synthesize and is commercially available. Propanoic acid, 2,2-dichloro-, pentyl ester has several advantages for lab experiments, including its stability and low toxicity. However, Propanoic acid, 2,2-dichloro-, pentyl ester is a potent inhibitor of acetylcholinesterase and can cause toxic effects if not handled properly. It is important to use appropriate safety precautions when working with Propanoic acid, 2,2-dichloro-, pentyl ester.
Zukünftige Richtungen
Propanoic acid, 2,2-dichloro-, pentyl ester has several potential future directions for scientific research. It has been suggested that Propanoic acid, 2,2-dichloro-, pentyl ester may have potential therapeutic applications in the treatment of epilepsy and pain. Further research is needed to understand the mechanism of action of Propanoic acid, 2,2-dichloro-, pentyl ester and to explore its potential therapeutic applications. Propanoic acid, 2,2-dichloro-, pentyl ester may also have potential applications in the field of agrochemicals, as a precursor for the synthesis of insecticides, herbicides, and fungicides. Further research is needed to explore the potential applications of Propanoic acid, 2,2-dichloro-, pentyl ester in this field.
Synthesemethoden
Propanoic acid, 2,2-dichloro-, pentyl ester can be synthesized by the reaction of 2,2-dichloropropanoyl chloride with pentanol in the presence of a base such as pyridine. The reaction proceeds through an esterification reaction, where the carboxylic acid chloride reacts with the alcohol to form an ester and hydrogen chloride gas. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dichloro-, pentyl ester is widely used as a reagent and intermediate for the synthesis of other organic compounds. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Propanoic acid, 2,2-dichloro-, pentyl ester is also used as a precursor for the synthesis of insecticides, herbicides, and fungicides. It is used in the synthesis of several important drugs, including the antipsychotic drug Clozapine and the antihistamine drug Cetirizine.
Eigenschaften
CAS-Nummer |
17640-08-3 |
|---|---|
Produktname |
Propanoic acid, 2,2-dichloro-, pentyl ester |
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.1 g/mol |
IUPAC-Name |
pentyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZCPOSLAFHCNHBE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
Kanonische SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
Synonyme |
2,2-Dichloropropionic acid pentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



